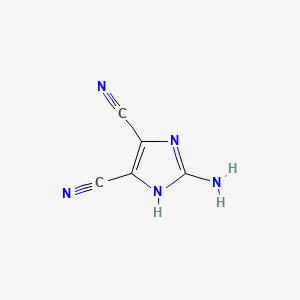

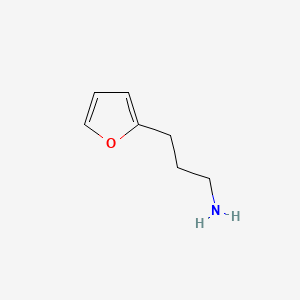

![molecular formula C19H15N3Na2O8S2 B1266041 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt CAS No. 6441-93-6](/img/structure/B1266041.png)

2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt

描述

Synthesis Analysis

The synthesis of azo compounds typically involves the reaction between diazonium salts and phenols or aromatic amines in alkaline conditions. For instance, azo-linked Schiff base ligands were synthesized using benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt, leading to compounds with complex coordination properties when combined with transition metals like Cu(II), Ni(II), and Co(II) (Tunçel & Serin, 2006). This synthesis pathway emphasizes the role of azo linkage in forming compounds with significant structural and functional diversity.

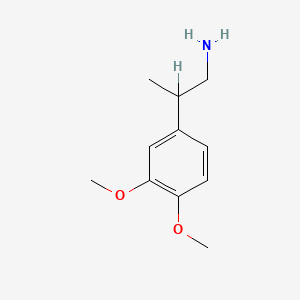

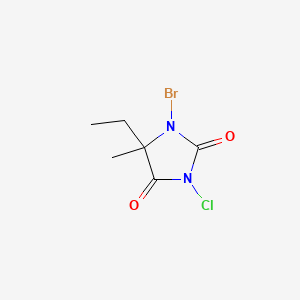

Molecular Structure Analysis

The molecular structure of azo compounds, including the discussed disodium salt, is characterized by the azo group's ability to conjugate with aromatic rings, leading to extended π-electron systems. These systems are responsible for the compound's color and photophysical properties. The structural characterization often involves spectroscopic methods such as infrared (IR), ultraviolet-visible (UV-Vis), nuclear magnetic resonance (NMR), and mass spectrometry (MS), providing insights into the compound's functional groups, bonding environment, and molecular geometry.

Chemical Reactions and Properties

Azo compounds undergo various chemical reactions, including azo-hydrazone tautomerism and electrophilic substitution. Their chemical properties are significantly influenced by the azo group and the nature of the substituents on the aromatic rings. For example, the reactivity of azo compounds in oxidation reactions has been studied, revealing mechanisms that involve the transformation of these compounds under specific conditions, such as subcritical water oxidation (Imbierowicz, 2017).

科研应用

Synthesis and Characterization

- Azo compounds like 2,7-Naphthalenedisulfonic acid derivatives are synthesized and characterized for their potential in forming Schiff base ligands and metal complexes. These complexes have been studied for their chemical properties and potential applications in various fields (Tunçel & Serin, 2006).

Use in Gravimetric Analysis

- This compound has been proposed as a reagent for the gravimetric determination of zirconium. It forms a precipitate that can be weighed directly, offering a precise method for measuring zirconium levels (Popa, Baiulescu, Greff & Moldoveanu, 1966).

Application in Dye Industry

- Derivatives of 2,7-Naphthalenedisulfonic acid are utilized in the dye industry, particularly in identifying and characterizing different color compounds in food dyes (Yamada et al., 1998).

Potential in Anti-HIV Research

- Certain derivatives of naphthalenedisulfonic acid have shown activity in anti-HIV-1 screens, indicating their potential as a class of non-nucleoside anti-HIV-1 compounds (Mohan, Singh & Baba, 1991).

Fluorescent Probes Development

- It has been used in synthesizing water-soluble fluorescent probes for the determination of certain compounds like methylamine, demonstrating its utility in analytical chemistry (Gu, Ma & Liang, 2001).

Oxidation Mechanism Studies

- Studies on the oxidation mechanism of this compound with oxygen in subcritical water have been conducted, which is essential for understanding its behavior in different chemical processes (Imbierowicz, 2017).

Safety And Hazards

This compound may cause serious eye irritation, respiratory irritation, and skin irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, and spray. If it gets on the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .

性质

IUPAC Name |

disodium;5-acetamido-4-hydroxy-3-[(2-methylphenyl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O8S2.2Na/c1-10-5-3-4-6-14(10)21-22-18-16(32(28,29)30)8-12-7-13(31(25,26)27)9-15(20-11(2)23)17(12)19(18)24;;/h3-9,24H,1-2H3,(H,20,23)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWXIBBJZQOXSO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064360 | |

| Record name | C.I. Acid Red 35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt | |

CAS RN |

6441-93-6 | |

| Record name | 5-(Acetylamino)-4-hydroxy-3-((2-methylphenyl)azo)-2,7-naphthalene- disulfonic acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006441936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[2-(2-methylphenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Red 35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-(acetylamino)-4-hydroxy-3-[(o-tolyl)azo]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID RED 35 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02BXM5Q7GE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。